N'-ethylpropane-1,3-diamine
Description
Contextual Significance of Diamines in Chemical Science
Diamines are organic compounds containing two amino groups and are fundamental building blocks in numerous chemical processes. fiveable.mechemscene.com Their bifunctional nature allows them to act as monomers in the synthesis of important polymers such as polyamides, polyimides, and polyureas. chemscene.comwikipedia.org The presence of two amine groups, which can act as nucleophiles, makes diamines highly reactive and essential intermediates in a wide array of organic syntheses. fiveable.me
In coordination chemistry, diamines are widely employed as ligands that can form stable complexes with metal ions. rsc.orgxdbiochems.com This property is crucial for the development of catalysts and advanced materials. Furthermore, certain diamines and their derivatives have been identified as biologically active, playing roles in various metabolic pathways. youtube.combeilstein-journals.org The versatility of diamines underscores their broad importance across chemical science, from industrial polymer production to the development of new pharmaceuticals.
Scope and Overview of N'-ethylpropane-1,3-diamine Research
Research on this compound has spanned several key areas, highlighting its versatility as a chemical entity. It is recognized as a valuable compound in proteomics research and serves as a crucial intermediate in various chemical syntheses. scbt.com
One of the primary areas of investigation is its application in coordination chemistry. Like other diamines, this compound can act as a chelating ligand, forming stable complexes with metal ions. These metal complexes have potential applications in catalysis and materials science.
In synthetic organic chemistry, this compound is utilized as a building block for more complex molecules. Its distinct reactivity, owing to the asymmetrically substituted amino groups, allows for the development of novel synthetic methodologies. For instance, it has been used in palladium-catalyzed aerobic oxidative cyclization reactions.
The compound also finds utility in materials science. For example, it can be used as a raw material for asphalt (B605645) emulsifiers and as a thickener to create stable emulsions and gels. Additionally, it has applications as a flotation agent, adhesion promoter, and corrosion inhibitor.
Below is a table summarizing the key chemical properties of this compound:
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₅H₁₄N₂ | scbt.com |
| Molecular Weight | 102.18 g/mol | scbt.com |
| Boiling Point | 156 °C | |
| Density | 0.826 g/cm³ | |
| CAS Number | 10563-23-2 | avantorsciences.com |
Historical Development of Research Directions for Substituted Propane-1,3-diamines
The study of substituted propane-1,3-diamines has evolved significantly over time, driven by advances in synthetic methods and a growing understanding of their chemical properties and applications. The parent compound, 1,3-diaminopropane (B46017) (also known as trimethylenediamine), has long been a subject of interest. wikipedia.org Early research focused on its synthesis and its use as a building block for heterocycles and in coordination complexes. wikipedia.org
The development of synthetic methodologies for preparing 1,3-diamines has been a key focus, though it has received less attention compared to their 1,2-diamine counterparts. rsc.org Initial synthetic routes often involved the amination of acrylonitrile (B1666552) followed by hydrogenation. wikipedia.org More recent research has explored a wider range of synthetic strategies, including the development of stereoselective syntheses for chiral 1,3-diamines, which are valuable as organocatalysts and chiral auxiliaries in asymmetric synthesis. researchgate.net
The investigation into substituted propane-1,3-diamines has broadened the scope of their applications. For example, N,N'-diethyl-1,3-propanediamine has been explored as an ion-exchange displacer for protein separation. The introduction of different substituents on the nitrogen atoms allows for the fine-tuning of the molecule's properties, such as lipophilicity and reactivity. This has led to the investigation of various N-alkylated and N-arylated propane-1,3-diamines in fields ranging from materials science to medicinal chemistry. beilstein-journals.org The historical trajectory of research on substituted propane-1,3-diamines demonstrates a continuous effort to expand their synthetic accessibility and explore their potential in increasingly complex and specialized applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-ethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14N2/c2*1-2-7-5-3-4-6/h2*7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTCNBZCKGAEJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN.CCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid; Water or Solvent Wet Solid | |
| Record name | Amines, N-tallow alkyltrimethylenedi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61791-55-7 | |
| Record name | Amines, N-tallow alkyltrimethylenedi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amines, N-tallow alkyltrimethylenedi- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amines, N-tallow alkyltrimethylenedi- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Optimization for N Ethylpropane 1,3 Diamine and Its Analogues
Established Synthetic Pathways
Traditional synthetic routes to N'-ethylpropane-1,3-diamine and related compounds rely on robust and scalable chemical reactions. These methods often involve multiple steps and are optimized for industrial production.
Multi-step Reaction Schemes (e.g., from 1,3-dibromopropane (B121459), ethylenediamine (B42938), or propionitrile (B127096) precursors)
Multi-step synthesis provides a versatile framework for constructing the this compound backbone from readily available starting materials.
From 1,3-Dibromopropane Precursors: A common approach involves the nucleophilic substitution reaction between 1,3-dibromopropane and an appropriate amine. For the synthesis of this compound, this would entail reacting 1,3-dibromopropane with ethylamine (B1201723). The reaction conditions, such as temperature and the use of a solvent, are controlled to favor the desired monosubstituted product and minimize the formation of disubstituted byproducts. A similar strategy is used for analogues, such as the reaction of 1,3-dibromopropane with both butylamine (B146782) and ethylamine to produce N-butyl-N-ethylpropane-1,3-diamine.
From Ethylenediamine Precursors: Ethylenediamine (EDA) serves as a key building block for producing longer-chain diamines. The synthesis typically involves a two-step process starting with the cyanoethylation of EDA by reacting it with acrylonitrile (B1666552). This reaction yields a mixture of mono-, di-, and tricyanoethylated products. google.com Subsequent hydrogenation of the intermediate, 3-(2-aminoethylamino)propanenitrile, converts the nitrile group into a primary amine, resulting in the formation of N-(2-aminoethyl)-1,3-propanediamine, an analogue of the target compound. google.com
From Propionitrile Precursors: One of the most significant industrial methods for producing this compound and its N-alkylated analogues starts with propionitrile derivatives. evitachem.com The synthesis begins with the reaction between an amine and acrylonitrile to form an aminoalkyl nitrile. google.com For this compound, ethylamine is reacted with acrylonitrile to yield 3-(ethylamino)propionitrile. This intermediate is then subjected to catalytic hydrogenation to produce the final diamine product. This method is widely used for various diamines; for instance, N,N-dimethyl-1,3-propanediamine is produced from dimethylamine (B145610) and acrylonitrile, followed by hydrogenation. google.comgoogle.com
Table 1: Comparison of Precursor-Based Synthetic Routes
| Precursor | Key Reaction Steps | Typical Intermediates | Advantages | Challenges |
|---|---|---|---|---|
| 1,3-Dibromopropane | Nucleophilic substitution with ethylamine | None (Direct reaction) | Direct, one-step process. | Control of over-alkylation to prevent di- and tri-substituted products. |
| Ethylenediamine | 1. Cyanoethylation with acrylonitrile 2. Hydrogenation | 3-(2-aminoethylamino) propanenitrile | Builds longer chain polyamines. | Multi-step process; purification of intermediates required. google.com |
| Propionitrile (from Acrylonitrile) | 1. Michael addition of ethylamine to acrylonitrile 2. Catalytic hydrogenation | 3-(ethylamino)propionitrile | High efficiency and purity; suitable for large-scale industrial production. | Requires handling of toxic acrylonitrile and high-pressure hydrogenation equipment. google.comgoogle.com |
Catalytic Hydrogenation Approaches
Catalytic hydrogenation is a critical step in several synthetic pathways for this compound, particularly in the conversion of nitrile intermediates. Industrial production methods widely employ the catalytic hydrogenation of 3-(ethylamino)propionitrile. This process is typically carried out at high pressures and elevated temperatures in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C) and Raney nickel. The reaction conditions are carefully optimized to ensure high conversion rates and selectivity towards the primary diamine, minimizing the formation of secondary or tertiary amines. For example, the synthesis of N,N-dimethyl-1,3-propanediamine from dimethylaminopropionitrile is achieved using a Raney-Ni catalyst at pressures around 3 MPa and a temperature of 90°C, achieving yields of approximately 93%. google.com The hydrogenation can be performed in batch reactors or continuous flow systems, the latter of which is often preferred for industrial-scale manufacturing. google.com
Amination Reactions in Diamine Synthesis
Amination reactions provide direct routes to forming C-N bonds and are fundamental to diamine synthesis. Reductive amination is a versatile one-step method for synthesizing amines from an aldehyde or ketone. libretexts.org In the context of diamine synthesis, this could involve reacting a suitable amino-aldehyde or amino-ketone with an amine in the presence of a reducing agent. While less common for this compound itself, this strategy is employed for more complex analogues. For instance, N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine can be synthesized via the reductive amination of 4-methoxybenzaldehyde (B44291) with N,N-dimethylpropane-1,3-diamine using a reducing agent like sodium cyanoborohydride.
Furthermore, research is ongoing into the direct amination of diols, which presents a greener alternative to traditional methods. These processes, which can be conducted in either the liquid or gas phase over heterogeneous catalysts, aim to convert bio-based diols (like 1,3-propanediol) directly into diamines using ammonia (B1221849). anr.frgoogle.com
Advanced Synthetic Strategies
Modern synthetic chemistry offers sophisticated strategies for producing diamines with high levels of control, particularly for creating chiral molecules. These advanced methods are crucial for applications in pharmaceuticals and asymmetric catalysis.
Asymmetric Synthesis of Chiral Propane-1,3-diamines (e.g., using chiral lithium amides, aza-Michael addition)
The synthesis of enantiomerically pure chiral 1,3-diamines is a significant area of research, as these compounds are valuable building blocks and ligands in asymmetric synthesis. researchgate.netrsc.org
Using Chiral Lithium Amides: Chiral lithium amides are powerful reagents for inducing asymmetry in chemical reactions. bham.ac.uknih.gov They can be used in the asymmetric synthesis of 1,3-diamines through conjugate addition reactions. A key strategy involves the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester. mdpi.com The chirality of the lithium amide directs the stereochemical outcome of the addition, creating a new stereocenter with high control. The resulting amide can then be reduced to afford the target chiral 1,3-diamine. mdpi.com This methodology provides a direct and highly stereoselective route to these important chiral scaffolds. mdpi.com
Aza-Michael Addition: The aza-Michael reaction, or the conjugate addition of an amine to an electron-deficient alkene, is a cornerstone of C-N bond formation. researchgate.netrsc.org In an asymmetric context, organocatalysts are often employed to control the enantioselectivity. For example, chiral N-heterocyclic carbenes (NHCs) have been successfully used to catalyze highly selective aza-Michael reactions between primary alkyl amines and β-trifluoromethyl β-aryl nitroolefins, producing chiral diamine analogues in high yield and enantiomeric excess. pkusz.edu.cn Similarly, cinchona-based primary amine catalysts can facilitate cascade aza-Michael-aldol reactions or intramolecular additions to produce complex chiral nitrogen-containing heterocycles, which can be precursors to chiral diamines. nih.gov These methods represent the cutting edge of asymmetric diamine synthesis. pkusz.edu.cnnih.gov
Table 2: Overview of Advanced Asymmetric Strategies
| Strategy | Key Reagent/Catalyst | Mechanism | Typical Outcome |
|---|---|---|---|
| Chiral Lithium Amide Addition | Chiral Lithium Amide (e.g., lithium (R)-(+)-N-benzyl-α-methylbenzylamide) | Asymmetric aza-Michael addition to an α,β-unsaturated ester, followed by reduction. mdpi.com | High control of stereochemistry, yielding enantiomerically enriched 1,3-diamines. mdpi.com |
| Organocatalytic Aza-Michael Addition | Chiral N-Heterocyclic Carbenes (NHCs) or Cinchona Alkaloid derivatives. pkusz.edu.cnnih.gov | Catalytic, enantioselective conjugate addition of a nitrogen nucleophile to a Michael acceptor. researchgate.net | High yields and excellent enantioselectivity (up to 98% ee) for chiral diamine analogues. pkusz.edu.cn |
Gas-Phase Catalytic Reaction Systems for Diamine Production
Gas-phase reactions offer advantages for large-scale industrial synthesis, including the potential for continuous operation and easier product/catalyst separation. koeichem.com The production of diamines can be achieved through gas-phase catalytic processes. One such method involves the aminating hydrogenation of a diazomethyne, which is formed in a prior step from a dialdehyde (B1249045) and a monoamine. google.com The hydrogenation is carried out in the gas phase over a fixed-bed catalyst at temperatures ranging from 60°C to 200°C and high pressures. google.com
Additionally, developmental research focuses on the gas-phase amination of diols using ammonia over heterogeneous catalysts, such as alumina-based systems. anr.frnih.gov These systems are being explored as a more sustainable route to producing diamines from renewable feedstocks, although challenges such as catalyst stability and selectivity at high temperatures remain active areas of investigation. google.com
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful alternative to traditional batch-mode synthesis for diamines, offering enhanced control over reaction parameters, improved safety, and higher productivity. acs.orgacs.orgnih.gov This methodology utilizes microreactors or tubular reactors where reagents are continuously pumped and mixed, allowing for precise manipulation of temperature, pressure, and residence time. acs.org
A notable application is the selective monoprotection of aliphatic diamines, a crucial step in many multi-step syntheses. acs.orgnih.gov Using a simple setup with a polytetrafluoroethylene (PTFE) tubular flow reactor, a series of N-Boc, N-Fmoc, and N-Ddiv monoprotected diamines have been synthesized with high productivity, reaching 1.2–3.6 g/h. acs.orgacs.org Optimization studies show that short residence times (≤1 minute) and low temperatures (0 °C) favor the desired monocarbamation reaction. acs.org In contrast, the formation of monoenamine derivatives requires significantly higher temperatures (130 °C). acs.org
More advanced "telescoped" syntheses have been developed under continuous flow conditions, enabling multi-step reactions without isolating intermediates. uva.nl One such process for synthesizing vicinal diamines involves the electrochemical aziridination of alkenes with primary amines, immediately followed by a strain-release driven ring-opening of the unstable aziridine (B145994) intermediate with various nitrogen nucleophiles. uva.nl This streamlined approach provides direct access to diverse vicinal diamines from simple starting materials. uva.nl Furthermore, photochemical methods in flow reactors, where a solution passes through an illuminated loop, have been used to generate diazides, which are precursors to diamines, under mild conditions. rice.edu
For industrial-scale production of related compounds like N,N-dimethyl-1,3-propanediamine, continuous methods employing fixed-bed reactors are utilized. google.com These systems can achieve high conversion rates and selectivity, underscoring the efficiency and scalability of continuous flow techniques in diamine synthesis. google.com
Mechanistic Insights into Diamine Formation
Elucidation of Reaction Intermediates
Understanding the transient species formed during a reaction is key to optimizing the synthesis of diamines. The specific intermediates depend heavily on the chosen synthetic route.
In the N-alkylation of amines using alcohols, a common method for preparing asymmetrically substituted diamines, the reaction proceeds through a distinct "borrowing hydrogen" or "transfer hydrogenation" mechanism. rsc.org This process involves three key steps:
Oxidative dehydrogenation of the alcohol to form an aldehyde intermediate. rsc.org
Condensation of the newly formed aldehyde with a primary amine to give a secondary imine intermediate. rsc.org
Transfer hydrogenation of the imine to yield the final secondary amine product. rsc.org
The formation of imines and their Schiff base derivatives from aldehydes or ketones and primary amines involves several well-defined intermediates. The reaction initiates with the nucleophilic addition of the amine to the carbonyl group, forming a neutral tetrahedral intermediate which then rearranges via proton transfer to a carbinolamine. libretexts.org Subsequent protonation of the carbinolamine's hydroxyl group turns it into a good leaving group (water), which is eliminated to produce a positively charged iminium ion. libretexts.orgwikipedia.org Deprotonation of the nitrogen atom gives the final imine. libretexts.org
In other specialized syntheses, different intermediates are crucial. For instance, the telescoped flow synthesis of vicinal diamines proceeds through the formation of an unstable aziridine intermediate, which is generated electrochemically and then undergoes in-situ ring-opening. uva.nl Similarly, certain catalytic routes for preparing 1,2-diamines involve the formation of nitrone intermediates from aldehydes and hydroxylamines, which then react with an allylic amine. rsc.org Geminal diamines (having two amino groups on the same carbon) are also invoked as transient intermediates in reactions like transimination. wikipedia.org
| Synthetic Route | Key Intermediates |
| N-Alkylation (Alcohol + Amine) | Aldehyde, Secondary Imine rsc.org |
| Imine/Schiff Base Formation | Neutral Tetrahedral Intermediate, Carbinolamine, Iminium Ion libretexts.orgwikipedia.org |
| Electrochemical Vicinal Diamination | Aziridine uva.nl |
| Catalytic 1,2-Diamine Synthesis | Nitrone, Mixed Chiral Aminal rsc.org |
Role of Catalysts and Solvents in Reaction Kinetics and Selectivity
The choice of catalyst and solvent system is critical in directing the outcome of diamine synthesis, influencing both the reaction rate (kinetics) and the product distribution (selectivity).
Catalysts: Transition-metal catalysts are widely employed, with their activity and selectivity being highly dependent on the metal center and associated ligands. acs.org
Palladium (Pd): Palladium-based catalysts, often on supports like titanium dioxide (Pd/TiO2), are also highly active for N-alkylation. rsc.org Kinetic studies have shown that the cleavage of the α-C–H bond of the alkylating agent can be the rate-determining step. rsc.org
Other Metals: Lewis acids are used to catalyze the synthesis of cyclic diamines like triethylene diamine. google.com For specific reactions like the ring-opening of aziridines, catalysts such as LiNTf2, PBu3, and B(C6F5)3 are effective. uva.nl Heterogeneous catalysts, including metal-organic frameworks (MOFs) like Al-BPED, have been developed for N-alkylation, demonstrating pseudo-first-order rate kinetics. bohrium.com
Solvents: The solvent plays a crucial role in reactant solubility, catalyst stability, and influencing the reaction mechanism.
Polarity: In many N-alkylation reactions, non-polar solvents like toluene (B28343) result in better conversion rates, whereas polar solvents can hinder the reaction. rsc.orgbohrium.com However, for other reactions, such as the condensation of 1,2-diamines with α-diketones, polar solvents like ethanol (B145695) can provide the highest yields. researchgate.net
Solvent-Free Conditions: Some modern synthetic approaches perform N-alkylation reactions in solvent-free media, offering a greener and more efficient process. acs.org
Specific Interactions: The choice of solvent can be critical for selectivity. For example, in the continuous flow monoprotection of diamines, the reaction is typically run in a polar aprotic solvent.
| Reaction Type | Catalyst System | Solvent | Key Kinetic/Selectivity Finding |
| N-Alkylation | Ir-complex / HCOONa | Toluene | Alcohol dehydrogenation is rate-determining; HCOONa reduces activation energy of a later step. rsc.org |
| N-Alkylation | Pd/TiO2-P | Non-polar solvents | Non-polar solvents give better conversion; α-C–H bond cleavage can be rate-determining. rsc.org |
| N-Alkylation | Al-BPED MOF | Non-polar solvents | Reaction follows pseudo-first-order kinetics; polar solvents are detrimental. bohrium.com |
| Quinoxaline Synthesis | Bentonite Clay K-10 | Ethanol | Ethanol provided the highest yield (94%) compared to DCM, Acetonitrile (B52724), or solvent-free conditions. researchgate.net |
Derivatization and Functionalization Strategies
Directed Amine Modification Reactions (e.g., oxidation, reduction, substitution)
The primary and secondary amine groups in this compound and its analogues are reactive centers that can be readily modified through a variety of directed chemical transformations. These reactions allow for the synthesis of a diverse range of functionalized derivatives.
Oxidation: The nitrogen atoms can be oxidized to various higher oxidation states.
Common oxidizing agents like hydrogen peroxide or peracids can convert the amine functionalities into the corresponding amine oxides.
Under different conditions, oxidation can also lead to the formation of imines or nitriles. smolecule.com Potassium permanganate (B83412) is another reagent used for this purpose. smolecule.com
Reduction: While the diamine itself is in a reduced state, derivatives containing imine or other reducible functionalities can be reduced to form saturated amines.
Powerful reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) are typically used for these transformations, for instance, to convert an imine derivative back to a secondary amine. smolecule.com
Substitution: The lone pair of electrons on the nitrogen atoms makes them effective nucleophiles, enabling them to participate in nucleophilic substitution reactions. evitachem.com
This is the most common strategy for functionalization, allowing for the attachment of various alkyl or acyl groups. smolecule.com
The reaction is typically performed with alkylating agents like alkyl halides (e.g., 4-methoxybenzyl chloride) or acylating agents such as acyl chlorides. smolecule.com
A base, like sodium hydroxide, is often added to neutralize the acid (e.g., HCl) generated during the reaction. An alternative approach is reductive amination, where an aldehyde or ketone is reacted with the diamine in the presence of a reducing agent like sodium cyanoborohydride.
| Reaction Type | Reagents | Product Type |
| Oxidation | Hydrogen Peroxide, Peracids | Amine Oxides |
| Potassium Permanganate | Imines, Nitriles smolecule.com | |
| Reduction | LiAlH4, NaBH4 | Saturated Amines (from derivatives) smolecule.com |
| Substitution | Alkyl Halides, Acyl Chlorides | N-Alkylated, N-Acylated Diamines smolecule.com |
| Aldehyde + Reducing Agent | N-Alkylated Diamines |
Formation of Schiff Bases and other Imine Derivatives
The reaction of the primary amine group in this compound or the terminal primary amines in related compounds with aldehydes or ketones is a fundamental derivatization strategy that leads to the formation of Schiff bases (also known as imines). libretexts.org This condensation reaction is typically reversible and acid-catalyzed. libretexts.orgscirj.org
The synthesis involves the nucleophilic attack of the primary amine onto the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. libretexts.org
This strategy has been widely used to synthesize a variety of complex molecules and ligands from diamine precursors. For example, propane-1,3-diamine, a close analogue of the title compound, readily undergoes condensation with various aldehydes to form bis-Schiff bases, where both primary amine groups have reacted. acgpubs.org Specific examples include:
The reaction of propane-1,3-diamine with halogeno-substituted benzaldehydes under microwave irradiation to afford a series of novel bis-Schiff bases. acgpubs.org
The condensation of propane-1,3-diamine with piperonaldehyde to synthesize the bidentate Schiff base N,N'-bis[1,3-benzodioxol-5-ylmethylene]propane-1,3-diamine. researchgate.net
Similarly, more complex polycarbonyl Schiff bases can be synthesized through the ring-opening reaction of acylpyrones with primary diamines. rsc.org The resulting Schiff bases are often important as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. scirj.orgresearchgate.net The formation of these imine derivatives is a versatile method for introducing aromatic or other functional moieties onto the diamine backbone.
Deuterium (B1214612) Labeling for Mechanistic Studies
Deuterium labeling is a powerful technique employed in the elucidation of reaction mechanisms by investigating the kinetic isotope effect (KIE). epfl.chchem-station.com The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a measurable change in the reaction rate if the C-H bond is broken or formed in the rate-determining step of the reaction. acs.orgprinceton.edu This change, known as the primary kinetic isotope effect, provides invaluable insight into the transition state of a reaction. epfl.chacs.org In the context of this compound and its analogues, deuterium labeling can be strategically applied to understand the mechanisms of various transformations, such as enzymatic oxidation or metal-catalyzed C-H functionalization. nih.govnih.gov
The synthesis of deuterated this compound can be achieved through several established methods. For instance, selective deuteration at specific positions can be accomplished by using deuterated building blocks in the synthetic route. researchgate.netnih.gov One common approach involves the reduction of a nitrile group using a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄) to install a -CD₂- group, or by exchanging protons adjacent to a nitrile under basic conditions with a deuterium source like D₂O. researchgate.net Photocatalytic methods using deuterated alkanols in the presence of a semiconductor photocatalyst also offer a modern approach to synthesizing deuterated N-alkyl amines. nih.govresearchgate.net
To illustrate the application of deuterium labeling, consider a hypothetical enzymatic oxidation of this compound catalyzed by a diamine oxidase (DAO). nih.gov Such enzymes are known to catalyze the oxidative deamination of primary amines to the corresponding aldehydes. The reaction would proceed via the cleavage of a C-H bond at the carbon alpha to the primary amino group.
By synthesizing this compound selectively deuterated at the C1 position of the propane (B168953) chain (this compound-1,1-d₂), the KIE can be determined by comparing the reaction rates of the deuterated and non-deuterated substrates. wikipedia.org
A significant primary kinetic isotope effect (kH/kD > 1) would indicate that the cleavage of the C-H bond at the C1 position is the rate-determining or a partially rate-limiting step in the enzymatic oxidation. epfl.chacs.org Conversely, a KIE value close to unity would suggest that C-H bond cleavage is not involved in the rate-determining step, which might instead be substrate binding or product release. researchgate.net
Hypothetical Kinetic Isotope Effect Data for the Enzymatic Oxidation of this compound
| Substrate | Rate Constant (k) | kH/kD | Mechanistic Implication |
| This compound | kH | \multirow{2}{*}{4.5} | C-H bond cleavage is the rate-determining step. |
| This compound-1,1-d₂ | kD |
This data is hypothetical and for illustrative purposes.
The value of 4.5 in the table is a plausible primary KIE for an enzymatic C-H bond cleavage and strongly suggests that this step is central to the catalytic cycle. acs.org Such studies are crucial for understanding enzyme mechanisms, which in turn can guide the design of specific inhibitors or the development of biocatalytic applications. researchgate.net
Furthermore, deuterium labeling can be used to probe the stereospecificity of enzymatic reactions. By preparing stereospecifically deuterated analogues, it is possible to determine which of the two prochiral protons at a methylene (B1212753) group is abstracted by the enzyme. nih.gov
Coordination Chemistry of N Ethylpropane 1,3 Diamine As a Ligand
Ligand Design Principles for Polyamines
The utility of polyamines like N'-ethylpropane-1,3-diamine in coordination chemistry is governed by fundamental principles of ligand design, primarily focusing on chelation and the influence of the donor amine groups.
Chelation Behavior with Transition Metals
The coordination of this compound to transition metals is significantly influenced by the chelate effect, where the formation of a ring structure between the ligand and the metal ion enhances complex stability. As a derivative of propane-1,3-diamine (tn), this ligand typically acts as a bidentate chelating agent, coordinating through its two nitrogen atoms. This coordination results in the formation of a thermodynamically stable six-membered chelate ring around the metal center. nih.gov The stability of this six-membered ring is a key characteristic of propane-1,3-diamine and its derivatives, influencing the geometry and reactivity of the resulting metal complexes.
The propensity for multidentate ligands to coordinate all their donor atoms is a well-established principle, driven by the favorable entropy change associated with chelation. academie-sciences.fr While ligands with longer methylene (B1212753) chains between donor atoms can sometimes coordinate to a single metal in a monodentate (hypodentate) fashion, the three-carbon backbone of this compound strongly favors the formation of a chelate ring. academie-sciences.fr
Impact of Amine Functionality on Coordination Modes
This compound is an asymmetrically substituted diamine, featuring one primary (-NH₂) and one secondary (-NHR) amine group. This asymmetry introduces distinct steric and electronic properties compared to the parent propane-1,3-diamine or symmetrically substituted analogs like N,N'-diethyl-1,3-propanediamine. The ethyl group on the secondary amine introduces greater steric bulk than the protons on the primary amine, which can influence the coordination geometry and the accessibility of the metal center.
Synthesis and Characterization of Metal Complexes
The reaction of this compound and its derivatives with various metal salts leads to the formation of coordination compounds. These complexes have been synthesized and studied using a range of analytical techniques to determine their structure and properties.
Complexation with Diverse Metal Ions (e.g., Ni(II), Cr(III), Mn(II), Fe(III), Ru(II), Cu(II), Co(II), Cd(II), Ag(I), La(III), Technetium(V))
This compound and related polyamines form stable complexes with a wide variety of transition metal ions. The synthesis typically involves the direct reaction of the diamine ligand with a metal salt in a suitable solvent. nih.goviosrjen.org
Nickel(II): Ni(II) complexes with ligands derived from propane-1,3-diamine have been synthesized and structurally characterized. For example, a nickel(II) complex with a symmetrical N₄ tetradentate Schiff base ligand derived from pyrrole-2-carboxaldehyde and 1,3-diaminopropane (B46017) adopts a slightly distorted square planar geometry. researchgate.net One-dimensional µ-nitrito nickel(II) complexes with related polyamine ligands have also been prepared, exhibiting octahedral coordination environments. rsc.orgrsc.org
Chromium(III), Manganese(II), and Iron(III): Complexes of these ions have been synthesized with Schiff base ligands derived from propane-1,3-diamine. researchgate.net These complexes were characterized by various spectroscopic and analytical methods. researchgate.net Fe(III) and Fe(II) complexes with other diamine-based ligands have also been reported, often exhibiting octahedral geometries. acs.org
Ruthenium(II): Ruthenium(II) complexes containing diamine ligands have been synthesized and characterized as potential catalysts. For example, complexes of the type [RuCl₂(diamine)(PPh₃)₂] have been prepared and studied using NMR and IR spectroscopy. researchgate.net
Copper(II): A number of Cu(II) complexes with propane-1,3-diamine and its derivatives have been investigated. In the complex diazidobis(propane-1,3-diamine)copper(II), the Cu(II) ion is in a Jahn-Teller distorted octahedral environment. nih.gov The synthesis of Cu(II) complexes with Schiff base ligands derived from propane-1,3-diamine has also been reported, resulting in four-coordinate species. grafiati.com
Cobalt(II) and Cobalt(III): The coordination chemistry of cobalt with propane-1,3-diamine (trimethylenediamine) is foundational to the field. More recently, a Co(III) complex with a Schiff base ligand derived from 3-acetylcoumarin (B160212) and a diamine was synthesized and characterized, showing a distorted octahedral geometry. scirp.org
Cadmium(II): A cadmium iodide complex with a tetradentate Schiff base ligand formed from 2-pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine has been synthesized. X-ray diffraction revealed a distorted octahedral geometry around the cadmium atom. researchgate.net
Silver(I): Silver(I) has been shown to form complexes with ligands containing the propane-1,3-diamine backbone, such as a complex with a Schiff base ligand derived from 5-methyl-2-thienyl moieties. researchgate.net
Lanthanum(III): The coordination of lanthanide(III) ions with related aryl-substituted diamide (B1670390) amine ligands has been studied. These studies provide insight into how substituents on the diamine backbone influence complexation with f-block elements. researchgate.net
Technetium(V): A nitridotechnetium(V) complex with a tetradentate Schiff base ligand derived from N,N'-bis(salicylidene)-2-benzyl-1,3-propanediamine has been synthesized and structurally characterized, demonstrating a distorted octahedral structure. researchgate.net
| Metal Ion | Example Ligand System | Coordination Geometry | Reference |
|---|---|---|---|
| Ni(II) | Schiff base from pyrrole-2-carboxaldehyde and propane-1,3-diamine | Distorted square planar | researchgate.net |
| Cu(II) | Propane-1,3-diamine and azide | Distorted octahedral | nih.gov |
| Co(III) | Schiff base from 3-acetylcoumarin and a diamine | Distorted octahedral | scirp.org |
| Cd(II) | Schiff base from 2-pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine | Distorted octahedral | researchgate.net |
| Technetium(V) | Schiff base from N,N'-bis(salicylidene)-2-benzyl-1,3-propanediamine | Distorted octahedral | researchgate.net |
| Ru(II) | 1,4-diaminobutane and triphenylphosphine | Not specified | researchgate.net |
Structural Elucidation of Metal-Diamine Complexes (e.g., X-ray crystallography, NMR, IR, UV-Vis)
Spectroscopic methods are crucial for characterizing these complexes, both in the solid state and in solution.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the diamine ligand to the metal ion. The stretching frequencies of the N-H bonds and the appearance of new bands corresponding to metal-nitrogen (M-N) vibrations are indicative of complex formation. iosrjen.orgscirp.org For Schiff base complexes, a characteristic shift in the C=N stretching frequency upon coordination is also observed. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes, particularly for diamagnetic metal ions. Upon complexation, the chemical shifts of the protons and carbons near the coordinating nitrogen atoms are altered. scirp.orguni-regensburg.de The disappearance of a proton resonance, such as an enolic -OH in a Schiff base ligand, can confirm deprotonation and coordination to the metal. scirp.org Variable-temperature NMR studies can also elucidate the solution-state coordination modes and dynamic behavior of these complexes. nih.govacs.org
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these coordination compounds provide information about the d-orbital splitting and electronic transitions within the complex. The spectra typically show bands corresponding to d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. grafiati.comscirp.org These spectra are highly dependent on the coordination geometry and the nature of the metal ion and ligand. scirp.org
| Technique | Information Obtained | Example Observation | Reference |
|---|---|---|---|
| X-ray Crystallography | Precise 3D structure, bond lengths, angles, coordination geometry | [Cu(N₃)₂(C₃H₁₀N₂)₂] shows a distorted octahedral geometry. | nih.gov |
| IR Spectroscopy | Confirmation of ligand coordination, identification of functional groups | Shift in ν(C=N) and appearance of ν(M-N) bands upon complexation. | iosrjen.orgscirp.org |
| NMR Spectroscopy | Structure in solution for diamagnetic complexes, confirmation of binding sites | Disappearance of enolic-OH proton signal in ligand spectrum after complexation. | scirp.org |
| UV-Vis Spectroscopy | Electronic transitions (d-d, charge transfer), information on geometry | Co(III) Schiff base complex shows bands corresponding to d-d transitions and ligand-to-metal charge transfer. | scirp.org |
Spectroscopic and Magnetic Properties of Coordination Compounds
The spectroscopic properties of these complexes are intrinsically linked to their electronic structure. The UV-Vis absorption spectra, for instance, are a direct probe of the energy levels of the molecular orbitals. For d-block metal complexes, the observed bands can be assigned to spin-allowed and spin-forbidden d-d transitions, as well as ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands, which provide insight into the nature of the metal-ligand bonding. scirp.org
| Metal Complex System | Magnetic Behavior | Coupling Constant (J) | Reference |
|---|---|---|---|
| µ-nitrito Nickel(II) chains with polyamine ligands | Antiferromagnetic | -27.4 to -32.3 cm⁻¹ | rsc.orgrsc.org |
| Dimeric Cr(III) complex with a bridging ligand | Antiferromagnetic | -3.1 cm⁻¹ | researchgate.net |
| Monomeric Ni(II) square planar Schiff base complex | Diamagnetic | N/A | researchgate.net |
Application of this compound Complexes in Advanced Materials and Catalysis
The versatile coordination behavior of this compound and its derivatives makes them valuable ligands in the design of functional materials. The steric and electronic properties of the ligand, influenced by the ethyl group and the flexible propane (B168953) backbone, can be tuned to achieve specific characteristics in the resulting metal complexes. These properties are particularly relevant in the fields of advanced materials, such as those exhibiting spin crossover phenomena, and in catalysis, where the electrochemical behavior of the complexes is crucial.
Spin Crossover Phenomena in Metal-Diamine Complexes
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. rsc.orgbeilstein-journals.org This molecular bistability makes SCO complexes promising candidates for applications in molecular switches, data storage devices, and sensors. rsc.org Iron(II) complexes with an [FeN6] coordination environment are the most extensively studied class of SCO compounds. beilstein-journals.org
While research directly on this compound based SCO complexes is limited, studies on closely related ligands, particularly Schiff base derivatives of substituted propane-1,3-diamines, provide significant insights. The substitution on the diamine backbone plays a critical role in tuning the ligand field strength and the intermolecular interactions, which in turn govern the SCO properties like the transition temperature (T1/2) and the width of the thermal hysteresis loop.
A notable example involves an iron(II) complex with a tetradentate Schiff base ligand derived from 1-ethylpropane-1,3-diamine , an isomer of this compound. The complex, [FeII(p-ttm2-etpn)(NCS)2]·solvent (where p-ttm2-etpn = N,N′-bis[(1-p-tolyl-1H-1,2,3-triazol-4-yl)methylene]-1-ethylpropane-1,3-diamine), demonstrates how subtle changes to the ligand backbone and the presence of solvent molecules influence the SCO behavior. acs.org Similarly, extensive research has been conducted on iron(II) complexes with ligands derived from propane-1,3-diamine and its 2,2-dimethyl derivative, which show cooperative SCO behaviors often accompanied by crystallographic phase transitions. acs.org For instance, a mononuclear iron(II) complex with a linear hexadentate N6 ligand incorporating a propane-1,3-diamine unit, Fe(L2-3-2Ph)2, was found to exhibit a gradual one-step spin crossover at an exceptionally high temperature of T1/2 = 468 K. mdpi.comresearchgate.net
The key magnetic properties of several iron(II) SCO complexes with ligands based on substituted propane-1,3-diamine are summarized in the table below. This data illustrates the sensitivity of the spin transition to the specific substitution on the diamine ligand.
| Complex | Diamine Ligand Backbone | T1/2 (K) | Hysteresis Width (K) | Reference |
|---|---|---|---|---|
| Fe(L2-3-2Ph)2 | propane-1,3-diamine | 468 | ~0 (gradual) | mdpi.com |
| [FeII(ptm2-dmpn)(NCS)2] | 2,2-dimethylpropane-1,3-diamine | Tc↑ = 255, Tc↓ = 239 | 16 | acs.org |
| [FeII(p-ttm2-dmpn)(NCS)2] | 2,2-dimethylpropane-1,3-diamine | Tc↑ = 300, Tc↓ = 299 | 1 | acs.org |
| [FeII(p-ttm2-etpn)(NCS)2]·0.5H2O | 1-ethylpropane-1,3-diamine | Tc↑ = 409, Tc↓ = 378 | 31 | acs.org |
Electrochemical Properties and Redox Behavior of Coordinated Systems
The electrochemical properties of metal complexes are fundamental to their application in catalysis, sensing, and energy storage. The redox behavior of a complex, specifically the potential at which the metal center or ligand undergoes oxidation or reduction, is highly dependent on the coordination environment. The this compound ligand, through its nitrogen donor atoms, influences the electron density at the metal center, thereby tuning its redox potentials.
Systematic studies on the electrochemical behavior of complexes with this compound are not abundant, but research on analogous systems provides a clear picture of the expected properties. For example, the electrochemical behavior of cobalt(III) complexes with the related N2,N2'-propanediylbis(2,3-butanedione 2-imine 3-oxime) equatorial ligand shows that the Co(III)/Co(II) redox couple is highly dependent on the nature of the axial ligands, while the Co(II)/Co(I) couple is more sensitive to the equatorial ligand. ijcce.ac.ir In these complexes, two quasi-reversible reduction steps are typically observed in cyclic voltammetry. ijcce.ac.ir
Similarly, copper(II) complexes with Schiff base ligands derived from various diamines have been investigated. researchgate.net The cyclic voltammetry of these complexes often reveals a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. researchgate.net In a study of copper complexes with a redox-active ONO ligand and various ancillary amine ligands, including N,N,N′,N′-tetramethyl-1,3-propanediamine, two reversible one-electron processes were observed, although these were assigned to ligand-centered redox events rather than the metal center. acs.org An iron(III) complex featuring a Schiff base derived from ethylenediamine (B42938) was shown to have H2O2 decomposing ability, a process that involves the reduction of Fe(III) to Fe(II). acs.org
The table below presents electrochemical data for selected cobalt and copper complexes containing ligands with a propane-1,3-diamine backbone, illustrating the typical redox potentials observed for such systems.
| Complex | Redox Couple | E1/2 (V vs. ref) | Reference Electrode | Reference |
|---|---|---|---|---|
| trans-[Co((DO)(DOH)pn)(pcyd)Cl] | Co(III)/Co(II) | -0.62 | Ag/AgCl | ijcce.ac.ir |
| trans-[Co((DO)(DOH)pn)(pcyd)Cl] | Co(II)/Co(I) | -1.02 | Ag/AgCl | ijcce.ac.ir |
| trans-[Co((DO)(DOH)pn)(2,5-Cl2pcyd)2] | Co(III)/Co(II) | -0.41 | Ag/AgCl | ijcce.ac.ir |
| trans-[Co((DO)(DOH)pn)(2,5-Cl2pcyd)2] | Co(II)/Co(I) | -0.95 | Ag/AgCl | ijcce.ac.ir |
| (sqONO)Cu(tmpda) | (bqONO)Cu(L)+/(sqONO)Cu(L) | -0.40 | Fc+/0 | acs.org |
| (sqONO)Cu(tmpda) | (sqONO)Cu(L)/(catONO)Cu(L)- | -1.08 | Fc+/0 | acs.org |
These examples underscore that this compound is a versatile building block for creating electrochemically active coordination compounds. By modifying the co-ligands or the substituents on the diamine itself, it is possible to fine-tune the redox potentials for specific applications in areas like electrocatalysis and the development of chemical sensors.
Catalytic Applications of N Ethylpropane 1,3 Diamine and Its Derivatives
Organocatalysis Mediated by Diamines
Organocatalysis, a field that utilizes small organic molecules as catalysts, has seen significant contributions from diamine-based structures. These compounds can act as potent catalysts, often through the cooperative action of their amine functionalities.
N'-ethylpropane-1,3-diamine as a Catalyst (e.g., Baylis-Hillman reaction)
This compound, with its primary and secondary amine groups, can function as an effective organocatalyst. A notable example of its application is in the Baylis-Hillman reaction. organic-chemistry.orgcardiff.ac.uk This reaction typically involves the coupling of an aldehyde with an activated alkene, catalyzed by a tertiary amine or phosphine. organic-chemistry.org The fundamental mechanism involves the initial addition of the amine catalyst to the activated alkene, which generates a nucleophilic species in situ. This nucleophile then attacks the aldehyde, and a subsequent elimination of the catalyst yields the desired functionalized product. organic-chemistry.org
The aza-Baylis-Hillman reaction, a variation where an imine replaces the aldehyde, is also a significant transformation catalyzed by amines. cardiff.ac.ukrsc.org This reaction is a powerful tool for forming carbon-carbon bonds and producing β-amino acid derivatives. cardiff.ac.uk Studies have shown that for certain substrates in the aza-Baylis-Hillman reaction, pyridine-based catalysts can lead to better catalytic turnover. rsc.org The development of solvent-free methods, such as ball-milling, has been shown to significantly shorten reaction times for the tertiary amine-catalyzed aza-Baylis-Hillman reaction. cardiff.ac.uk
Table 1: Key Features of the Baylis-Hillman Reaction
| Feature | Description |
| Reactants | Aldehyde (or imine in the aza-version) and an activated alkene. organic-chemistry.orgrsc.org |
| Catalyst | Typically a tertiary amine or phosphine. organic-chemistry.org |
| Key Mechanistic Step | Nucleophilic addition of the catalyst to the alkene. organic-chemistry.org |
| Product | Highly functionalized allylic alcohols or amines. cardiff.ac.uk |
| Advancements | Development of enantioselective variants and solvent-free conditions. cardiff.ac.uk |
Enantioselective Catalysis using Chiral Diamine Derivatives
The synthesis of single-enantiomer compounds is a critical goal in modern chemistry, and chiral diamine derivatives are instrumental in achieving this through enantioselective catalysis. By incorporating chirality into the diamine scaffold, catalysts can be designed to favor the formation of one enantiomer over the other. core.ac.uknih.gov
A common strategy involves the use of chiral 1,2-diamines as the backbone for ligands in asymmetric synthesis. core.ac.uk For instance, chiral N-arenesulfonylated 1,2-diamine auxiliaries have been used to catalyze the asymmetric reduction of imines to produce secondary amines with high enantiomeric purity. acs.org The design and synthesis of novel 1,3-diamine-derived catalysts have also been explored for asymmetric Mannich reactions of ketones. nih.gov In these systems, it is proposed that the primary and tertiary amine groups of the diamine derivative act cooperatively to facilitate the reaction with high enantioselectivity. nih.gov The development of new families of chiral ligands often employs a modular approach, allowing for the tuning of stereoelectronic properties to optimize catalyst performance for specific reactions. core.ac.uk The quest for efficient asymmetric reactions in environmentally benign solvents like water has also driven the design of novel chiral diamine ligands. chemrxiv.org
Transition Metal Catalysis Involving Diamine Ligands
In transition metal catalysis, diamines like this compound play a crucial role as ligands. They coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity, selectivity, and stability.
Role of Diamines in Amination and Hydroamination Reactions
Diamine ligands are extensively used in transition metal-catalyzed amination and hydroamination reactions, which are fundamental processes for the synthesis of amines. acs.org Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for preparing amines. acs.org
Palladium-catalyzed hydroamination of vinylarenes, for example, can be influenced by the choice of diamine ligand. acs.org While early systems showed success with aryl amines, the use of more basic aliphatic amines proved challenging. acs.org However, through careful control of reaction conditions and ligand design, intermolecular hydroamination of vinylarenes with aliphatic secondary amines has been achieved. acs.org In some cases, chiral diamine ligands have been employed to render these reactions asymmetric, although with varying degrees of success in terms of yield and enantioselectivity. acs.org The development of these catalytic systems is crucial as they provide direct routes to valuable alkylamines from simple, readily available starting materials. acs.orgacs.org
Enhancement of Catalyst Performance (e.g., hybrid vanadate (B1173111) catalysts)
The incorporation of diamine ligands can significantly enhance the performance of transition metal catalysts. One area where this is evident is in the development of hybrid inorganic-organic materials, such as those involving vanadates. The flexible nature of certain polyamines allows them to act as structure-directing agents or templates in the formation of these materials. For example, a tetraamine (B13775644) can chelate and stabilize vanadate subunits, leading to the formation of open-framework structures with potential applications in selective catalysis. The diamine component can act as a bridging ligand, influencing the dimensionality and thermal stability of the resulting catalytic material.
Design of Homogeneous and Heterogeneous Catalytic Systems
Diamine ligands are integral to the design of both homogeneous and heterogeneous catalytic systems. mdpi.comchemmethod.com In homogeneous catalysis, the catalyst is in the same phase as the reactants, often leading to high activity and selectivity. chemmethod.com Chiral diamine-metal complexes, such as η6-arene/N-arylsulfonyl-diamine-Ru(II) catalysts, are well-known homogeneous catalysts for the asymmetric transfer hydrogenation of ketones and imines. mdpi.com Modifications to both the arene and the diamine ligand in these complexes allow for fine-tuning of their properties, including their solubility in different media and their catalytic performance. mdpi.com
To address challenges with catalyst separation and recycling associated with homogeneous systems, heterogeneous catalysts are developed where the catalyst is in a different phase from the reactants. chemmethod.com A common strategy is to immobilize a homogeneous catalyst, such as a diamine-metal complex, onto a solid support. mdpi.comchemmethod.com This approach combines the high efficiency of homogeneous catalysts with the practical benefits of heterogeneous systems. chemmethod.com For example, diamines can be used to functionalize magnetic nanoparticles, creating a recyclable catalyst for reactions like the Knoevenagel condensation. chemmethod.com
Table 2: Comparison of Homogeneous and Heterogeneous Catalytic Systems
| Feature | Homogeneous Systems | Heterogeneous Systems |
| Catalyst Phase | Same as reactants. chemmethod.com | Different from reactants. chemmethod.com |
| Activity/Selectivity | Often high. chemmethod.com | Can be lower, may have mass transfer limitations. |
| Catalyst Recovery | Often difficult and costly. chemmethod.com | Generally easier, e.g., by filtration or magnetic separation. chemmethod.com |
| Example | Soluble Ru(II)-diamine complexes for transfer hydrogenation. mdpi.com | Diamine-functionalized nanoparticles for condensation reactions. chemmethod.com |
Mechanistic Studies of Diamine-Catalyzed Reactions
The efficacy of this compound and its derivatives in catalysis is deeply rooted in the intricate mechanisms that govern their reactions. Understanding these mechanisms, from the specific reaction pathways to the nature of the active catalytic species, is crucial for optimizing existing catalytic systems and designing novel, more efficient catalysts. Mechanistic studies often employ a combination of kinetic analysis, spectroscopic characterization of intermediates, and computational modeling to build a comprehensive picture of the catalytic cycle.
Reaction Pathway Elucidation
Elucidating the reaction pathway is fundamental to understanding how a catalyst facilitates a chemical transformation. For diamine-catalyzed reactions, this involves identifying the sequence of elementary steps, including the formation of key intermediates and transition states that lead to the final product. Researchers utilize both experimental and theoretical methods to map these complex pathways.
Computational studies, particularly using Density Functional Theory (DFT), have become an indispensable tool for investigating reaction mechanisms involving diamine catalysts. escholarship.orgclockss.orgresearchgate.net These theoretical calculations allow for the exploration of entire transition state landscapes, providing insights into stereoselectivity, reactivity, and the effects of substituents on both the catalyst and substrate. escholarship.org For instance, in aldol (B89426) reactions catalyzed by vicinal diamines, DFT calculations have revealed that the reaction often proceeds through a nine-membered cyclic transition state. escholarship.orgresearchgate.net The specific conformation of this ring, such as a crown (chair-chair) or chair-boat conformation, is a key determinant of the observed stereoselectivity. escholarship.orgresearchgate.net
In other reactions, such as the Biginelli reaction catalyzed by a primary amine with a chiral diamine backbone, DFT studies have helped to elucidate the origin of enantioselectivity. clockss.org These studies have identified the rate-determining step, which can be the proton transfer process during the cyclization of the substrate, and have shown how the orientation of different parts of the catalyst, like an amide moiety, controls the stereochemical outcome. clockss.org The mechanism can proceed via an "iminium route," which begins with the condensation of an aldehyde and urea (B33335) to form an iminium intermediate, followed by the addition of a third component like ethyl acetoacetate. clockss.org
Experimental techniques provide crucial validation for these theoretical models. The use of offline Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the monitoring of reactions over time, providing a snapshot of the reagents, products, and active intermediates present in the reaction mixture. unibo.it This approach has been used to support plausible catalytic cycles in reactions catalyzed by primary amines and diamines, helping to elucidate the intrinsic properties of the catalyst/co-catalyst pair that control the reaction mechanism. unibo.it Kinetic modeling based on experimental data further aids in understanding complex reaction pathways and can help to address challenges such as catalyst deactivation. digitellinc.com
Table 1: Examples of Reaction Pathway Elucidation in Diamine-Catalyzed Reactions
| Reaction Type | Catalyst Type | Method of Elucidation | Key Findings |
|---|---|---|---|
| Aldol Reaction | Vicinal Diamines | Density Functional Theory (DFT) | Favors a nine-membered cyclic transition state; stereoselectivity is controlled by the crown (chair-chair) conformation. escholarship.orgresearchgate.net |
| Mannich Reaction | Chiral Vicinal Diamines | Density Functional Theory (DFT) | Proceeds through a hydrogen-bonded nine-membered cyclic transition state. researchgate.net |
| Nazarov Reaction | Vicinal Diamines | Density Functional Theory (DFT) | Involves the formation of an enamine-iminium ion; stereoselectivity is determined by the conformation of the resulting complex. escholarship.org |
| Biginelli Reaction | Primary Amine with Chiral Diamine Backbone | Density Functional Theory (DFT) | The rate-determining step is the proton transfer accompanying cyclization; enantioselectivity arises from the orientation of the catalyst's amide moiety. clockss.org |
| Michael Addition | Primary Amines and Diamines | Electrospray Ionization Mass Spectrometry (ESI-MS) | Offline ESI-MS monitoring supports the proposed catalytic cycle by identifying active intermediates. unibo.it |
Characterization of Catalytically Active Species
Identifying and characterizing the catalytically active species is paramount to understanding how a catalyst functions. In catalysis involving this compound and its derivatives, the active species is often a complex formed between the diamine (or a ligand derived from it) and a metal ion, or an intermediate formed with the substrate, such as an enamine or iminium ion. escholarship.orgunibo.it A variety of spectroscopic and analytical techniques are employed to determine the structure, geometry, and electronic properties of these transient species.
When diamines are used in conjunction with transition metals, they often form Schiff base complexes that are the true catalysts. The formation and structure of these metal complexes are confirmed through several methods. scirp.org
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy : The comparison of IR and NMR spectra before and after complexation confirms the coordination of the diamine-derived ligand to the metal center. scirp.org For example, in the 1H NMR spectrum of a Schiff base complex, the disappearance of a signal corresponding to an enolic -OH proton confirms its deprotonation and reaction with the metal ion. scirp.org
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the complex, which can indicate its coordination geometry. acs.org For instance, the number and position of d-d transition bands can help distinguish between square planar and octahedral geometries around the metal ion. acs.orgnih.gov
X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a stable catalyst or complex. scirp.orggrafiati.com It can reveal the precise coordination environment of the metal ion, bond lengths, and angles, confirming, for example, a distorted octahedral or square pyramidal geometry. scirp.orggrafiati.com
Magnetic Moment Measurements : For paramagnetic metal complexes, measuring the magnetic moment can provide insight into the number of unpaired electrons and, by extension, the geometry of the complex. acs.orgresearchgate.net Values for Co(II) and Ni(II) complexes, for example, can support an octahedral arrangement. researchgate.net
In organocatalysis, where no metal is involved, the active species are often charged intermediates like iminium or enamine ions formed between the diamine catalyst and a carbonyl substrate. unibo.it Mass spectrometry is a powerful tool for detecting these species directly from the reaction mixture, providing evidence for their role in the catalytic cycle. unibo.it
Table 2: Techniques for Characterization of Active Species in Diamine-Involved Catalysis
| Characterization Technique | Information Obtained | Example Application |
|---|---|---|
| X-ray Diffraction | Definitive 3D structure, coordination geometry, bond lengths/angles. | Determined the distorted octahedral configuration of a Co(III) complex with a Schiff base ligand derived from ethylenediamine (B42938). scirp.org |
| NMR Spectroscopy | Confirms ligand bonding to metal (e.g., via proton deprotonation); shows changes in the chemical environment upon complexation. | The disappearance of the enolic-OH proton signal in the 1H NMR spectrum confirmed the coordination of the Schiff base to the metal ion. scirp.org |
| UV-Vis Spectroscopy | Electronic transitions (d-d, charge transfer), coordination geometry. | Absorption spectra of Co(II), Cu(II), and Zn(II) complexes indicated square planar geometries based on their characteristic transitions. acs.org |
| IR Spectroscopy | Confirms coordination sites of the ligand to the metal ion. | Comparison of spectra of a Schiff base ligand and its metal complex indicated coordination through azomethine nitrogen and deprotonated hydroxyl oxygen atoms. researchgate.net |
| Mass Spectrometry (ESI-MS) | Identification of transient intermediates (e.g., iminium, enamine ions) in the catalytic cycle. | Used to monitor reactions and provide evidence for active intermediates, supporting the proposed catalytic cycle. unibo.it |
| Magnetic Susceptibility | Number of unpaired electrons, electronic configuration, coordination geometry. | Magnetic moment values for Co(II) and Ni(II) complexes were consistent with spin-free octahedral symmetries. researchgate.net |
Research into Material Science and Polymer Chemistry Applications
Polymeric and Resin Systems
N'-ethylpropane-1,3-diamine is utilized in the synthesis and modification of polymers and resins, where its amine groups can participate in polymerization and cross-linking reactions.
Aliphatic amines are well-established as curing agents, or hardeners, for epoxy resins. threebond.co.jp The curing mechanism involves the reaction of active hydrogen atoms on the amine groups with the epoxide rings of the epoxy prepolymer. threebond.co.jp Each primary amine group contains two active hydrogens, and each secondary amine contains one. For a diamine like this compound, there are three active hydrogens available for reaction.
The process typically proceeds as follows:
A hydrogen from one of the amine groups performs a nucleophilic attack on an epoxide ring, opening it and forming a hydroxyl group and a new carbon-nitrogen bond.
This initial reaction links the diamine to an epoxy molecule. The remaining active hydrogens on the diamine can then react with other epoxide groups.
As these reactions continue, a three-dimensional, cross-linked polymer network is formed, converting the liquid resin into a hard, thermoset material. threebond.co.jp
The stoichiometry, or the ratio of amine hydrogens to epoxy groups, is a critical factor in determining the final properties of the cured resin. threebond.co.jp While specific studies detailing the performance of this compound are not broadly available, its structural similarity to other aliphatic amine curing agents, such as N,N-Diethyl-1,3-propanediamine, suggests its utility in these applications. cymitquimica.com The use of such amines is fundamental in producing epoxy materials for coatings, adhesives, and composites. google.commdpi.com
This compound can be incorporated into polymeric structures through various methods. One significant approach is the post-functionalization of existing polymer composites. For instance, researchers have successfully grafted 1-ethylpropane-1,3-diamine (epn) onto millimeter-sized metal–organic framework/poly(vinylidene fluoride) (MOF/PVDF) composite beads. acs.orgresearchgate.net This process involves chemically bonding the diamine to the polymer-MOF structure, thereby integrating its functional amine groups into the solid-state network. researchgate.net
Another method of incorporation is through its interaction within a polymer matrix to create a functional network. In studies involving Donor-Acceptor Stenhouse Adduct (DASA) molecules embedded in polymer gels, this compound is introduced into the gel. nih.govresearchgate.net Here, it does not form the primary backbone of the gel but becomes an integral part of the functional network by establishing strong hydrogen-bonding interactions with the DASA units, effectively locking their conformation. nih.gov This integration is crucial for the material's responsive properties. The general principle of using diamines to build polymer backbones via polycondensation with monomers like dianhydrides is also a well-established route in polymer synthesis. core.ac.ukmdpi.com
Cross-linking Reactions in Epoxy Resins
Functional Materials Development
The specific reactivity and hydrogen-bonding capability of this compound have been leveraged to create novel functional materials with applications in data security, environmental remediation, and responsive systems.
A significant application of this compound is in the control of molecular switches, specifically Donor-Acceptor Stenhouse Adducts (DASAs), for advanced data encryption and anticounterfeiting technologies. nih.govsemanticscholar.org DASAs are photoswitches that can exist in an equilibrium between a colored, open form and a colorless, closed form. nih.gov The addition of this compound to a DASA solution or a DASA-infused polymer gel triggers a rapid conversion from the open to the closed form, causing a loss of color. nih.govresearchgate.net
This phenomenon, termed the "Diamine Conformational Locking" (DACL) effect, arises from the ability of this compound to form multiple hydrogen bonds with the closed DASA isomer. nih.govsemanticscholar.org These interactions effectively "lock" the molecule in its closed state, preventing it from reverting to the open, colored form and creating a stable "0" logic output. nih.gov The specific geometry and spacing of the amine groups in this compound are optimal for this interaction. researchgate.net Research has shown it to be highly efficient compared to other amines, as detailed in the table below. researchgate.netsemanticscholar.org This precise control over molecular isomerization allows for the creation of sequential logic encryption systems, where the output depends not only on the stimulus but also on the sequence of previous inputs, offering a high level of security. semanticscholar.org
| Amine Compound | Decoloration Lifetime (τ) in minutes | Reference |
|---|---|---|
| This compound | 52 | researchgate.netsemanticscholar.org |
| Ethylenediamine (B42938) | 56 | researchgate.netsemanticscholar.org |
| 1,3-diaminopropane (B46017) | 72 | researchgate.netsemanticscholar.org |
| 1,6-hexanediamine | 171 | researchgate.net |
| Branched Polyethyleneimine (bPEI) | 7.8 | researchgate.netsemanticscholar.org |
Polyamines are a promising class of materials for capturing carbon dioxide (CO2) due to the chemical reaction between the amine groups and acidic CO2 to form ammonium (B1175870) carbamates. acs.orgmdpi.com this compound has been successfully applied in the development of solid-state CO2 absorbents. researchgate.net
In a notable study, it was used to functionalize MOF/PVDF composite beads. researchgate.net The resulting material, epn-MOF/PVDF40, demonstrated excellent CO2 capture capabilities, particularly for removing CO2 from indoor air at low concentrations (1000 ppm). researchgate.net A key finding was the superior durability and long-term performance of these diamine-grafted beads; they maintained their structural integrity for up to one month, a significant improvement over the pristine MOF powder which is less stable in the presence of humidity. researchgate.net The hydrophobic nature of the PVDF polymer binder combined with the reactive amine sites of the grafted this compound contributes to this enhanced stability and performance. acs.orgresearchgate.net
| Material System | Role of this compound | Key Finding | Reference |
|---|---|---|---|
| epn-MOF/PVDF40 Composite Beads | Post-functionalization grafting agent (epn) | Superior long-term performance and structural stability for CO2 capture compared to pristine MOF powder. | researchgate.net |
| Diamine-grafted MOF/polymer composite | Provides amine functional sites for CO2 reaction | The hydrophobic polymer component enhances durability, making the material practical for real-world applications. | acs.orgresearchgate.net |
This compound possesses surfactant properties, meaning it can reduce surface tension at the interface between liquids, such as oil and water. While research into CO2-switchable microemulsions has utilized a related but more substituted compound (N,N,N′,N′-Tetramethyl-1,3-propanediamine) as a pseudogemini surfactant, the fundamental diamine structure is key to this behavior.
The most prominent application of this compound in the context of responsive materials is its role in the DASA-based systems discussed previously. nih.govresearchgate.netsemanticscholar.org These systems are a clear example of chemo-responsive materials. The polymer gel, which is stable in one state (colored), responds to the introduction of a specific chemical stimulus—this compound—by switching to a different, stable state (colorless). nih.gov This responsiveness is not transient; the diamine locks the system in the new state, a critical feature for applications like write-once data storage and anticounterfeiting where a permanent change is desired. nih.govsemanticscholar.org
Biological and Biochemical Research Insights Non Clinical Focus
Molecular Interactions and Mechanistic Studies
The unique structural characteristics of N'-ethylpropane-1,3-diamine, featuring two amino groups, allow it to engage in a variety of biochemical interactions. These interactions are fundamental to understanding its biological activities.
Compound Binding to Enzymes and Receptors: Modulation of Activity
The amino groups within this compound are capable of forming hydrogen bonds and ionic interactions with molecular targets such as enzymes and receptors. This binding can lead to the modulation of biochemical pathways. While specific, direct binding studies on this compound with particular enzymes or receptors are not extensively detailed in the available literature, research on analogous compounds provides insights. For instance, derivatives of propane-1,3-diamines have been shown to interact with cell surface receptors, potentially modulating signaling pathways. The binding affinity and subsequent modulation of activity are influenced by the specific biological context and the target molecules involved.
Investigation of Cellular Signaling Pathways and Immune Responses
Research suggests that this compound and its derivatives can influence cellular signaling pathways and immune responses. Some N-alkylated polyamine analogues have shown potential in modulating inflammatory and immune responses through interaction with cell surface receptors. For example, Avridine, a compound containing a propanediamine backbone, is known to modulate the immune response at both cellular and humoral levels and can induce the production of interferons. nih.gov However, detailed mechanistic studies specifically elucidating the impact of the standalone this compound on cellular signaling cascades and immune cell function are limited.
Mechanistic Understanding of Enzyme Inhibition (e.g., INMT)
The potential for this compound and its derivatives to act as enzyme inhibitors has been an area of research interest. A notable example is the study of indolethylamine-N-methyltransferase (INMT), an enzyme involved in the biosynthesis of certain neurologically active compounds. researchgate.netresearchgate.net While direct inhibitory studies on this compound against INMT are not specified, research on structurally related compounds provides valuable insights. For instance, a derivative, N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine (PDAT), was found to be a noncompetitive inhibitor of INMT, suggesting the presence of an allosteric binding site on the enzyme. researchgate.net Computational molecular docking simulations are also employed to predict the binding affinities of such compounds to enzymes like INMT.
In Vitro Biological Activity Assessments
In vitro studies have been crucial in characterizing the biological activities of this compound and its derivatives, particularly concerning their antimicrobial properties and cytotoxic effects on various cell lines.
Antimicrobial Properties and Mechanisms
Derivatives of this compound have demonstrated notable antimicrobial activity. Studies on N-acyldiamines, prepared from 1,3-propanediamine, have shown activity against both Gram-positive and Gram-negative bacteria, as well as various Candida species. nih.gov For example, certain N-acyldiamines exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action is thought to involve the disruption of microbial cell membranes and proteins. Furthermore, gallium(III) complexes incorporating 1,3-propanediamine derivatives have shown selective activity against Pseudomonas aeruginosa and an ability to modulate its quorum sensing system. researchgate.net
| Compound Type | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| N-acyldiamines (from 1,3-propanediamine) | Gram-positive bacteria (e.g., MRSA) | Significant antibacterial activity with MIC values from 1 to 16µg/mL. | nih.gov |
| N-acyldiamines (from 1,3-propanediamine) | Candida species | Good to moderate antifungal activity. | nih.gov |
| Gallium(III) complexes with 1,3-propanediamine derivatives | Pseudomonas aeruginosa | Selective activity and reduction of pyocyanin (B1662382) production. | researchgate.net |
Applications in Proteomics Research
This compound is recognized as a diamine compound with applications in the field of proteomics research. scbt.com Its utility stems from the presence of two primary amine groups, which allows it to interact with and modify proteins, making it a valuable tool in studying protein structure, function, and interactions.
Use as a Diamine Compound for Proteomic Studies
As a diamine, this compound offers a short, flexible spacer arm that can be utilized in various proteomic workflows. The presence of two reactive amine functionalities allows for its use in applications such as chemical cross-linking to study protein-protein interactions. In such studies, the diamine can be used with a homobifunctional cross-linking agent to link interacting proteins, which can then be identified by mass spectrometry.
The asymmetrical nature of this compound, with an ethyl group on one of the nitrogen atoms, can influence its reactivity and the geometry of the cross-links formed. This can be advantageous in specific structural studies where precise distance constraints are required. While detailed studies specifically employing this compound in large-scale proteomic screens are not extensively documented in publicly available literature, its properties are well-suited for such applications.
Table 1: Properties of this compound relevant to Proteomics
| Property | Value | Implication in Proteomics |
|---|---|---|
| Molecular Formula | C5H14N2 | Provides a specific mass for identification in mass spectrometry. |
| Molecular Weight | 102.18 g/mol | Allows for precise mass shift calculations after protein modification. scbt.com |
| Amine Groups | Two (primary and secondary) | Enables covalent linkage to proteins, for example via carboxyl groups or after activation. |
Reagents in Biochemical Assays
In the context of biochemical assays, this compound can serve multiple functions. Its basic nature allows it to be used in the formulation of biological buffers to maintain a specific pH, which is critical for many enzymatic reactions and binding assays.
Furthermore, the amine groups can participate in various chemical reactions, making it a versatile reagent. For instance, it can be used as a nucleophile in reactions targeting specific functional groups on proteins or other biomolecules. This can be useful for introducing labels or other modifications for detection or to probe the active site of an enzyme. The ability of its amino groups to form hydrogen and ionic bonds allows it to interact with molecular targets like enzymes and receptors, potentially modulating their biochemical pathways.
Table 2: Potential Applications of this compound in Biochemical Assays
| Assay Type | Potential Role of this compound | Principle |
|---|---|---|
| Enzyme Inhibition Assays | As a potential inhibitor or ligand | The diamine may bind to the active or allosteric site of an enzyme, modulating its activity. |
| Protein Labeling Assays | As a linker or modifying agent | The amine groups can be reacted with fluorescent dyes or other tags to label proteins for detection. |
| Receptor Binding Assays | As a competitive ligand | It may compete with the natural ligand for binding to a receptor, helping to characterize the binding pocket. |
Computational and Theoretical Investigations of N Ethylpropane 1,3 Diamine
Molecular Modeling and Simulation Studies
Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules and their interactions.
The flexibility of the propane (B168953) backbone and the ethyl group in N'-ethylpropane-1,3-diamine allows it to adopt numerous spatial arrangements, or conformations. Computational methods are employed to predict the most stable of these conformations and to understand the dynamics of its movement.
Density Functional Theory (DFT) and molecular mechanics force fields are common methods for optimizing molecular geometry and analyzing conformational landscapes. For flexible diamines, the analysis focuses on the torsional flexibility of the backbone and substituent groups. Studies on similar substituted diamines have identified multiple low-energy conformers, with the global minimum conformation often being one that minimizes steric hindrance between the alkyl groups and the amine functionalities. For this compound, key parameters for such an analysis would include the dihedral angles along the C-C-C backbone and the C-N bonds.
Table 1: Representative Parameters in Conformational Analysis of Alkyl Diamines
| Parameter | Description | Typical Computational Method |
| Dihedral Angles | The angles between planes defined by sets of four atoms, determining the rotational conformation around bonds (e.g., N-C-C-C). | DFT (e.g., B3LYP/6-31G*) |
| Conformer Energy | The relative potential energy of different spatial arrangements to identify stable and metastable states. | DFT, Molecular Mechanics (MMFF94s) |
| Steric Hindrance | The repulsive interaction between non-bonded atoms, which influences the preference for certain conformations. | Geometry Optimization |
| Intramolecular H-Bonding | The potential for hydrogen bonding between the two amine groups, which can stabilize specific folded conformations. | Quantum Theory of Atoms in Molecules (QTAIM) |
Molecular dynamics (MD) simulations can further elucidate the conformational dynamics of this compound in different environments, such as in solution, showing how the molecule flexes and changes shape over time.
In silico studies are critical for predicting how a molecule like this compound might interact with biological targets. These computational docking and simulation studies model the binding of a ligand to a receptor or enzyme.
A notable computational study investigated the interaction between this compound and a class of photoswitchable molecules known as donor-acceptor Stenhouse adducts (DASAs). semanticscholar.org The study revealed that this compound can "lock" the DASA molecule into its closed, cyclic form. The proposed mechanism involves the diamine acting as a hydrogen bond donor. semanticscholar.org The amine groups of this compound form multiple strong hydrogen bonds with oxygen and nitrogen atoms on the DASA molecule, stabilizing a specific conformation and breaking the typical thermodynamic equilibrium. semanticscholar.org This interaction highlights the compound's ability to engage in specific, structure-directing non-covalent interactions.
Table 2: In Silico Interaction Analysis of this compound with DASA
| Interacting Moiety (this compound) | Interacting Moiety (DASA) | Type of Interaction | Consequence |
| Amine Groups (-NH2, -NHR) | Cyclopentenone Oxygen Atom | Hydrogen Bonding (Donor) | Conformational Locking |
| Amine Groups (-NH2, -NHR) | Donor-side Nitrogen Atom | Hydrogen Bonding (Donor) | Stabilization of Closed Form |
While specific studies on its binding to enzymes are not prevalent in the provided literature, the methodologies used for other ligands are applicable. These involve docking the flexible conformers of this compound into the active site of a target protein, followed by scoring to predict binding affinity and mode. acs.org
Prediction of Molecular Conformations and Dynamics
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule.
Electronic structure analysis of this compound involves calculating properties that describe the distribution and energy of its electrons. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. semanticscholar.org
For aliphatic amines, the HOMO is typically localized on the nitrogen lone pair electrons, making them effective nucleophiles and bases. DFT calculations, often using functionals like B3LYP or BPW91 with basis sets such as 6-31G**, can precisely determine these values and visualize the orbital distributions. semanticscholar.org Such calculations on related Schiff bases have been used to correlate these electronic parameters with properties like corrosion inhibition efficiency. semanticscholar.org
Table 3: Typical Quantum Chemical Parameters Calculated for Diamines
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences solubility and intermolecular forces. |
| Mulliken Atomic Charges | The partial charge distributed on each atom. | Identifies nucleophilic and electrophilic sites. |
Quantum chemistry is also used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. Methods like DFT can calculate the vibrational frequencies corresponding to infrared (IR) spectra and the nuclear magnetic shielding constants that correlate with NMR chemical shifts. researchgate.net
For this compound, calculations could predict:
IR Spectra: The characteristic N-H stretching and bending frequencies, as well as C-H and C-N stretching modes.
NMR Spectra: The ¹H and ¹³C chemical shifts for each unique hydrogen and carbon atom in the molecule. The calculations can help assign peaks in experimental spectra and understand how electronic environment influences shielding.
While experimental NMR has been used to confirm the effects of adding this compound in reaction systems, the a priori computational prediction of these spectra is a powerful complementary tool. semanticscholar.org
Electronic Structure Analysis
Reaction Mechanism Modeling
Computational chemistry is instrumental in modeling the step-by-step pathways of chemical reactions. This involves locating transition states and calculating activation energies to understand reaction kinetics and feasibility.
For the synthesis of this compound, a primary route is the nucleophilic substitution (alkylation) of 1,3-propanediamine with an ethylating agent. A theoretical study of this SN2 reaction could model the energy profile as the nucleophilic amine attacks the ethylating agent, passes through a transition state, and releases a leaving group.
Furthermore, theoretical studies are crucial for understanding more complex catalytic reactions. For instance, dirhodium-catalyzed C-H bond amination reactions have been studied using DFT to elucidate the mechanism. acs.org These studies model the formation of transient intermediates, such as metal nitrenes, and map out the potential energy surfaces for different reaction pathways. acs.org Such computational approaches could be applied to model potential side reactions or alternative synthetic routes involving this compound, providing a deeper understanding of its chemical reactivity. The mechanism by which the diamine interacts with and stabilizes DASA molecules is another example where computational modeling has provided key mechanistic insights. semanticscholar.org
Activation Barrier Calculations
Detailed computational studies focusing specifically on the activation barrier calculations for reactions directly involving this compound are not extensively available in the reviewed scientific literature. Such calculations are crucial for understanding reaction kinetics, predicting reaction rates, and elucidating mechanisms at a molecular level. Typically, these investigations would employ quantum mechanical methods like Density Functional Theory (DFT) to model the transition states of reactions where this compound acts as a reactant or a catalyst. The energy difference between the ground state of the reactants and the transition state complex would yield the activation energy barrier. For instance, in the context of its interaction with other molecules, such as the cyclization of donor-acceptor Stenhouse adducts (DASAs), DFT calculations have been used to determine the relative stability of the resulting complexes, but specific activation barrier energies for the formation of these complexes with this compound have not been reported. nih.govacs.org
Hydrogen Bonding Network Analysis
This compound plays a significant role as a hydrogen bonding donor, a characteristic that has been investigated in the context of its interaction with donor-acceptor Stenhouse adducts (DASAs). nih.gov Research has shown that this compound can induce the rapid decoloration of DASA solutions, even in the absence of light, by facilitating the isomerization of DASAs from their linear, colored form to a cyclic, colorless form. nih.gov This process is driven by the formation of multiple hydrogen bonds between the diamine and the DASA molecule. nih.gov
The proposed mechanism involves this compound strongly interacting with the oxygen atom on the cyclopentenone ring and the nitrogen atom on the donor side of the closed form of the DASA. nih.gov This interaction effectively "locks" the DASA molecule in its cyclic conformation, preventing it from reverting to the open form and thereby shifting the thermodynamic equilibrium almost entirely towards the closed isomer. nih.govresearchgate.net The ability to form these multiple hydrogen bonds is crucial for this effect; monoamines, for example, show a significantly decreased rate of DASA decoloration due to their inability to form such extensive hydrogen-bonding networks. nih.gov
The effectiveness of this compound in this role is influenced by the length of its carbon chain. Diamines with two or three carbon atoms between the nitrogen atoms, such as ethylenediamine (B42938) and this compound, have been found to be particularly effective due to a good conformational match with the closed form of DASAs. nih.gov This is reflected in the rate of DASA-1 decoloration, where this compound exhibits a high rate, surpassed by only a few other tested amines. nih.govresearchgate.net
| Amine | Decoloration Rate (τ, min) |
|---|---|
| This compound | 52 |
| Ethylenediamine | 56 |
| 1,3-diaminopropane (B46017) | 72 |
| Branched Polyethyleneimine (bPEI) | 7.8 |
Data sourced from Dong et al., 2022. nih.govresearchgate.net
Further evidence for the strong interaction between this compound and the closed form of DASA is provided by isothermal titration calorimetry, which determined a high association constant (Ka) of 3.42 × 10⁵ M⁻¹ in a toluene (B28343) solution. nih.gov Density functional theory (DFT) calculations also support this, indicating that the complex formed between the closed form of DASA and the diamine is more stable by 10 kcal/mol compared to the complex with the open form of DASA. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific chemical property. ajol.info For aliphatic amines, including this compound, QSAR models are often developed to predict properties like toxicity. nih.govacs.orgresearchgate.net
While specific QSAR models exclusively developed for this compound are not prominent in the literature, the principles of QSAR for aliphatic amines are well-established. These models typically use molecular descriptors to quantify the structural features of the molecules. ajol.info For aliphatic amines, key descriptors often include:
Hydrophobicity: Commonly represented by the logarithm of the 1-octanol/water partition coefficient (log KOW or logP). This descriptor is crucial as it influences the ability of a molecule to cross biological membranes. ajol.infonih.govacs.org
Electronic Properties: Descriptors such as the energy of the lowest unoccupied molecular orbital (Elumo) can be used to quantify the electrophilic reactivity of the molecule. acs.org
Steric/Topological Properties: These descriptors account for the size and shape of the molecule, which can influence its interaction with biological targets.
A general QSAR model for the toxicity of aliphatic amines might take the form of a linear regression equation. For example, the toxicity of a series of aliphatic amines to Tetrahymena pyriformis has been modeled using the following equation:
log(IGC50⁻¹) = 0.676(log KOW) - 1.23 acs.org
In this equation, IGC50 is the concentration that inhibits population growth by 50%, and KOW is the 1-octanol/water partition coefficient. acs.org Such models demonstrate that for many aliphatic amines, toxicity is largely driven by their hydrophobicity. nih.govacs.org The development of a specific and validated QSAR model for this compound would require a dataset of its activity along with the calculation of its specific molecular descriptors.
Advanced Analytical and Characterization Techniques in Research
Diffraction Techniques for Solid-State Analysis
Diffraction methods are unparalleled in their ability to determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural evidence for crystalline derivatives and materials containing N'-ethylpropane-1,3-diamine.
This method is particularly powerful in the study of coordination chemistry. When this compound acts as a ligand, it forms complexes with metal ions. X-ray crystallography of these metal complexes reveals the coordination geometry around the metal center, the binding mode of the diamine ligand, and the packing of the complex units in the crystal lattice. For example, studies on related diamine-metal complexes have provided detailed structural parameters, including unit cell dimensions and space groups, such as the orthorhombic space group Ibca observed for a gallium complex. researchgate.net This level of detail is crucial for understanding structure-property relationships in catalysis and materials science. grafiati.com
Table 2: Example Crystallographic Data for a Metal-Diamine Complex
| Parameter | Value (for [Ga(bpcd)]PF₆) | Reference |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Ibca | |
| a (Å) | 13.8975(7) | |
| b (Å) | 15.0872(7) | |
| c (Å) | 22.2418(10) | |
| Z (formula units per cell) | 8 |
While single-crystal X-ray diffraction requires a well-ordered crystal, Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. It is an essential technique for identifying crystalline phases and monitoring structural changes in materials.
In the context of materials science, particularly with MOFs or other solid adsorbents functionalized with diamines, PXRD is used to study phase transitions that can be induced by external stimuli like temperature, pressure, or guest molecule adsorption. rsc.orgnih.gov For example, in situ synchrotron PXRD experiments can track the changes in a material's diffraction pattern as it is heated under a flow of gas like CO₂. acs.org The appearance of new diffraction peaks or shifts in existing ones indicates a change in the crystal structure, signaling a phase transition. acs.org This has been observed in amine-based solids where CO₂ absorption leads to the formation of a new, distinct crystalline ammonium (B1175870) carbamate (B1207046) phase from the original amine phase. acs.org Such studies are vital for understanding the mechanisms behind cooperative gas uptake and for designing materials with switchable properties. aps.org
X-ray Crystallography of Diamine Derivatives and Metal Complexes
Electrochemical and Thermal Analysis
Electrochemical and thermal analysis techniques provide critical insights into the redox activity and thermal stability of materials incorporating this compound.
Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox properties of chemical species. In the context of this compound, CV is often applied to study the electrochemical behavior of its metal complexes and functionalized materials.
Research on Schiff base complexes derived from the parent molecule, 1,3-propanediamine, illustrates the utility of this technique. For instance, studies on Cr(III), Mn(II), and Fe(III) complexes with ligands formed from 1,3-propanediamine have utilized CV to characterize their redox behavior. researchgate.net In acetonitrile (B52724) solutions, these complexes can exhibit reversible oxidation responses. researchgate.net For example, certain ruthenium(II) complexes with ligands derived from 1,3-propanediamine show a reversible oxidation wave between 0.26 V and 0.40 V versus a standard silver/silver chloride (Ag/AgCl) electrode. researchgate.net
Similarly, self-assembled monolayers (SAMs) on electrode surfaces, created using derivatives like N,N′-bis[(E)-(1-pyridyl) methylidene]-1,3-propanediamine (PMPD), have been characterized using CV. researchgate.net By analyzing the voltammetric response of a redox probe like the [Fe(CN)₆]³⁻/⁴⁻ couple, researchers can determine surface characteristics of the modified electrode. researchgate.net The technique has shown that modifying a glassy carbon electrode with a PMPD monolayer can enhance the kinetics of electrochemical reactions, such as the oxidation of hydroxychloroquine, by reducing the overpotential required. researchgate.net
Table 1: Cyclic Voltammetry Data for Related 1,3-Propanediamine Derivatives
| Compound/Material | Redox Process | Potential Range (vs. Ag/AgCl) | Key Finding | Source |
|---|---|---|---|---|
| Ruthenium(II) Schiff Base Complexes | Reversible Oxidation | 0.26 V – 0.40 V | Demonstrates stable redox activity of the metal center coordinated by the diamine-derived ligand. | researchgate.net |
| GC-PMPD SAM Electrode | Hydroxychloroquine Oxidation | Not specified | Reduces oxidation overpotential by approximately 46 mV compared to a bare electrode. | researchgate.net |
Thermogravimetric analysis (TGA) is an essential technique for determining the thermal stability and composition of materials by measuring changes in mass as a function of temperature. This method has been employed to characterize materials functionalized with this compound (epn).
One significant application is in the study of amine-grafted metal-organic frameworks (MOFs) for direct air capture of CO₂. In a study, MIL-101(Cr) MOF beads were functionalized with this compound. acs.org TGA was used to quantify the amount of amine loaded onto the MOF and to assess the thermal stability of the resulting sorbent material. acs.org
The thermal decomposition of metal complexes involving ligands derived from 1,3-propanediamine has also been investigated using TGA. For example, a Cu(II) complex with a diimine ligand synthesized from 1,3-propanediamine was shown to decompose in three distinct steps when heated from 20 °C to 800 °C. grafiati.com Such analyses are crucial for defining the operational temperature limits of these materials in applications like catalysis or as functional materials.
Table 2: TGA Decomposition Data for a Related Copper(II) Complex
| Material | Temperature Range | Decomposition Steps | Significance | Source |
|---|---|---|---|---|
| Cu(II) complex with (N1,N3-bis(1-(pyridin-2-yl)ethylidene)propane-1,3-diamine) | 20 °C - 800 °C | 3 | Provides information on the thermal stability and the pathway of thermal degradation of the complex. | grafiati.com |
Cyclic Voltammetry and Related Techniques for Redox Processes
Chromatographic Techniques for Separation and Purity
Chromatography is indispensable for the separation, purification, and analytical quantification of this compound and related compounds. Various chromatographic methods are utilized depending on the sample matrix and the analytical goal.
This compound and its symmetrically substituted analog, N,N'-diethyl-1,3-propanediamine, have been identified as effective displacement agents in cation-exchange chromatography. This technique is particularly useful for the purification of proteins, where the diamine acts as a displacer by selectively binding to the ion-exchange resin and facilitating the elution of target proteins.
For the analysis of more complex diamines, such as the biocide N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, more sophisticated methods like ion-pairing reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been developed. researchgate.net This approach allows for the reliable quantification of residual levels of the compound in complex matrices like dairy products. researchgate.net The method typically involves a sample extraction step followed by LC-MS/MS analysis using positive electrospray ionization (ESI+). researchgate.net
Gas chromatography (GC) is also a standard technique for analyzing volatile amines. GC analyses are often performed using columns like the Rtx-200, and for preparative purposes, purification can be achieved through flash column chromatography on silica (B1680970) gel. chemrxiv.org
Table 3: Chromatographic Methods for Diamine Analysis
| Technique | Application | Compound Type | Key Parameters | Source |
|---|---|---|---|---|
| Cation-Exchange Chromatography | Protein purification | This compound | Used as a displacement agent. | |
| LC-MS/MS | Quantification in complex matrices | N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine | Ion-pairing reversed-phase; ESI+ detection. | researchgate.net |
| Gas Chromatography (GC) | Purity analysis | Volatile amines | Rtx-200 column. | chemrxiv.org |
| Flash Column Chromatography | Purification | Synthetic products | Silica gel stationary phase. | chemrxiv.org |
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The conventional synthesis of N'-ethylpropane-1,3-diamine typically involves the alkylation of 1,3-propanediamine. However, current research is focused on developing more efficient, sustainable, and scalable synthetic routes. One established method involves the nucleophilic substitution reaction between 1,3-diaminopropane (B46017) and ethylamine (B1201723) derivatives. Optimization of this process includes controlling factors like temperature, solvent, and pH to maximize yield and purity.
Future explorations are likely to include the development of catalytic systems for the direct amination of substrates, potentially reducing the number of synthetic steps and the generation of waste. Transition-metal catalyzed reactions are a cornerstone of modern organic synthesis and offer promising avenues for the construction of aliphatic amines from simple feedstocks. acs.org Additionally, industrial production has seen the use of catalytic hydrogenation of 3-(ethylamino)propionitrile under high pressure and temperature, a method that has improved efficiency and purity. Continuous flow reactors are also being explored for scalable and efficient production.
Design of Advanced Functional Materials
The unique structural features of this compound, particularly its two amine groups, make it a valuable building block for a variety of advanced functional materials.
Polymers and Coatings: This diamine can be used in the production of polymers and other industrial chemicals. Its ability to act as a curing agent or a monomer in polymerization reactions is an area of active investigation. In the realm of coatings, it can serve as an adhesion promoter and water repellent.
Metal-Organic Frameworks (MOFs): Diamine-grafted MOFs have shown exceptional CO2 capture properties. researchgate.net While studies have explored various diamines, the specific integration of this compound into MOF structures for applications like gas separation and storage presents a promising research frontier. The ability to functionalize MOFs with specific amines allows for the tuning of their properties for targeted applications. researchgate.net
Surfactants and Emulsifiers: Due to its amphiphilic nature, this compound exhibits surfactant properties. It is utilized as a surfactant and emulsifier in chemical formulations, enhancing the solubility of substances in water. This property is also valuable in the creation of stable emulsions, for instance as an asphalt (B605645) emulsifier.
Deepening Mechanistic Understanding in Catalysis
This compound and its derivatives have demonstrated potential as ligands in catalysis. While 1,2-diamine derivatives have been extensively studied, the catalytic applications of 1,3-diamines are a growing field of interest. nii.ac.jp
Research indicates that the primary and tertiary amine groups in 1,3-diamine derivatives can act cooperatively in catalytic cycles. nii.ac.jp The primary amine can form an enamine intermediate, while the protonated tertiary amine can function as an acid to interact with electrophiles. nii.ac.jp
A study on donor-acceptor Stenhouse adducts (DASAs) revealed that this compound can lock the conformation of DASA molecules in their closed form through multiple hydrogen bonds. semanticscholar.org This interaction, confirmed by density functional theory (DFT) calculations, demonstrates the compound's ability to influence reaction equilibria and kinetics. semanticscholar.org Further mechanistic studies, including kinetic analysis and in-situ spectroscopy, will be crucial to fully elucidate the role of this compound in various catalytic transformations and to design more efficient catalysts.
Expanding Biological and Biochemical Applications (non-clinical)
The biological activity of this compound and related compounds is an area of significant research interest, with applications in biochemistry and biotechnology.
Biochemical Reagents and Buffers: The compound is used in the formulation of biological buffers and reagents for various biochemical assays. Its ability to interact with biological membranes is also being studied.
Enzyme Interactions: this compound is a substrate for polyamine oxidases, enzymes involved in polyamine metabolism. nih.gov Understanding its interaction with these and other enzymes, such as diamine oxidase, is important for research in cellular processes. nih.govmedchemexpress.com
Biomolecular Interactions: The diamine functionality allows for interactions with biomolecules like DNA. acs.orglookchem.com Platinum complexes of diamine-linked compounds have been synthesized and studied for their ability to bind to DNA. lookchem.com Furthermore, the compound's ability to act as a chelator for metal ions, such as copper, suggests its potential use in studies of metal ion homeostasis. smolecule.com
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work is accelerating the discovery and optimization of applications for this compound.
Molecular Modeling: Density functional theory (DFT) calculations have been employed to optimize the molecular geometry of related diamine structures and to understand their electronic properties. semanticscholar.org These computational tools can predict reaction mechanisms, analyze bond lengths and angles, and calculate energy minima, providing insights that guide experimental design. semanticscholar.org For example, DFT calculations have helped to explain the stabilizing effect of this compound on DASA molecules. semanticscholar.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-ethylpropane-1,3-diamine, and how are reaction conditions optimized to maximize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 1,3-diaminopropane and ethylamine derivatives. Reaction optimization includes:
- Temperature control : Maintaining 40–60°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amine reactivity.
- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) or crystallization from ethanol/water mixtures yields >95% purity .
- Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 8–10 | Minimizes side reactions |
| Molar ratio (1,3-diaminopropane:ethylating agent) | 1:1.2 | Ensures complete substitution |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.6–3.1 ppm (amine protons) and δ 45–55 ppm (secondary carbons) confirm backbone structure.
- FT-IR : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate functional groups.
- Crystallography : Single-crystal X-ray diffraction (via SHELX software ) resolves bond angles (e.g., C-N-C ~109°) and spatial conformation.
Q. What biological activities are reported for this compound analogues?
- Methodological Answer : Polyamine analogues like N'-alkylpropanediamines exhibit:
- Anticancer activity : Inhibition of prostate tumor cell growth (e.g., LNCaP clone FGC) via polyamine catabolism induction .
- Mechanistic studies : Dose-dependent assays (0.1–100 µM) with controls (e.g., untreated cells, spermidine analogs) quantify IC₅₀ values .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron distribution at amine groups to predict nucleophilic sites (e.g., primary vs. secondary amines).
- Molecular docking : Simulates interactions with enzymes like indolethylamine-N-methyltransferase (INMT), identifying binding affinities (ΔG values) .
- Tools : Software like Gaussian or AutoDock Vina, validated against experimental IC₅₀ data .
Q. How are contradictions resolved between in vitro and in vivo activity data for polyamine analogues?
- Methodological Answer :
- In vitro-in vivo correlation (IVIVC) : Adjust for metabolic factors (e.g., hepatic clearance) using pharmacokinetic models.
- Data normalization : Compare cellular uptake (via LC-MS quantification) and plasma protein binding rates.
- Case study : Discrepancies in prostate tumor inhibition may arise from differential expression of polyamine transporters (e.g., SLC3A2) .
Q. What advanced purification techniques ensure high-purity this compound for sensitive applications?
- Methodological Answer :
- Continuous flow reactors : Minimize impurities through real-time monitoring of reaction intermediates .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates diastereomers or alkylation byproducts.
- Quality Control :
| Technique | Target Purity | Critical Parameters |
|---|---|---|
| GC-MS | ≥99% | Column: DB-5MS, split ratio 1:50 |
| Elemental analysis | <0.5% C/H/N deviation | Combustion at 950°C |
Safety and Handling in Academic Research
Q. What are the occupational hazards of handling this compound, and how are they mitigated?
- Methodological Answer :
- GHS Classification : Skin corrosion (Category 2), eye irritation (Category 2A), and acute toxicity (oral, Category 4) .
- Mitigation :
- Ventilation : Use fume hoods (airflow ≥0.5 m/s) during synthesis.
- PPE : Nitrile gloves (≥8 mil thickness) and goggles compliant with ANSI Z87.1.
- First aid : Immediate rinsing with 0.9% saline for eye exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
